molecular formula C12H14O B8789143 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B8789143
M. Wt: 174.24 g/mol
InChI Key: FBMYTQHNCMKFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is an organic compound with a unique structure that combines a cycloheptene ring with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone derivatives, which undergo cyclization in the presence of acid catalysts to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: More saturated analogs with fewer double bonds.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

  • 6-amino-2-chloro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one
  • 11-methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol

Comparison: 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H14O/c1-9-5-4-7-10-6-2-3-8-11(10)12(9)13/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

FBMYTQHNCMKFBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 6-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carboxylate (35.13 g, 151.2 mmol) and conc. hydrochloric acid (50 ml) in acetic acid (100 ml) was stirred overnight at 110° C. The reaction solution was concentrated, diluted with water and extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to give the objective substance.
Name
methyl 6-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carboxylate
Quantity
35.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.